![molecular formula C18H15N5O6S B2770332 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-31-7](/img/structure/B2770332.png)

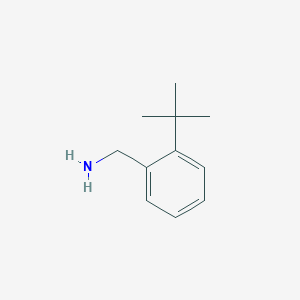

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5O6S and its molecular weight is 429.41. The purity is usually 95%.

BenchChem offers high-quality N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis and Biological Activities

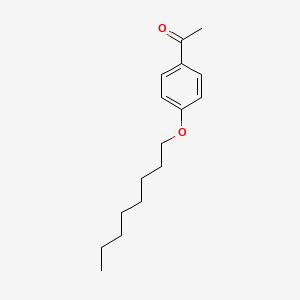

A study by Abu-Hashem et al. (2020) described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including analogs similar to the compound of interest. These compounds showed promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating potential applications in developing new pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

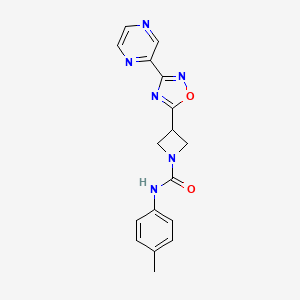

Chemical Reactivity and Synthesis Approaches

Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of compounds containing furan and pyrimidine moieties, demonstrating novel methods for constructing complex molecules. Their work provides insight into the synthetic strategies that could be applied to the compound , offering a basis for further chemical exploration (Aleksandrov & El’chaninov, 2017).

Antimicrobial Applications

Chambhare et al. (2003) synthesized a series of thieno[2,3-d]pyrimidine derivatives, demonstrating significant antibacterial and antimycobacterial activities. This suggests that derivatives of the compound might possess useful antimicrobial properties, highlighting a potential area for application in addressing resistant microbial strains (Chambhare, Khadse, Bobde, & Bahekar, 2003).

Antitumor and Antibacterial Agents

Hafez, Alsalamah, and El-Gazzar (2017) focused on the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, assessing their antitumor and antibacterial efficacy. Their findings indicate that such compounds, closely related to the structure of interest, could serve as potent antitumor and antibacterial agents, suggesting another avenue for pharmaceutical development (Hafez, Alsalamah, & El-Gazzar, 2017).

Mecanismo De Acción

Target of Action

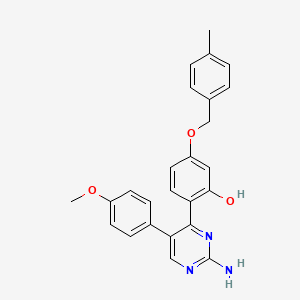

Similar compounds have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. This suggests that our compound may also target similar receptors or pathways.

Mode of Action

Based on the structure and activity of similar compounds, it may interact with its targets (such as vegfr1) and inhibit their activity . This inhibition could lead to a decrease in angiogenesis, thereby potentially limiting the growth and spread of cancer cells.

Biochemical Pathways

The compound likely affects the angiogenesis pathway by inhibiting VEGFR1 . This inhibition can disrupt the signaling cascade that promotes the formation of new blood vessels, a process that is often upregulated in cancerous tissues. By inhibiting this pathway, the compound may limit the supply of nutrients to the tumor, slowing its growth and proliferation.

Result of Action

The inhibition of VEGFR1 and the subsequent disruption of angiogenesis can lead to a decrease in tumor growth and spread . This is because angiogenesis is a critical process for tumor growth, as it provides the tumor with the necessary nutrients and oxygen. By inhibiting this process, the compound could potentially slow down or halt the progression of certain cancers.

Propiedades

IUPAC Name |

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O6S/c19-15-14(21-16(25)11-2-1-5-27-11)17(26)23-18(22-15)30-7-13(24)20-9-3-4-10-12(6-9)29-8-28-10/h1-6H,7-8H2,(H,20,24)(H,21,25)(H3,19,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCNLEXXJZZZRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CO4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2770250.png)

![N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2770254.png)

![1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2770255.png)

![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2770256.png)

![N~1~-ethyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2770257.png)

![2,4-Dimethyl-5-[[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2770259.png)

![N,N-Dimethyl-6-phenyl-2-azaspiro[3.3]heptane-2-sulfonamide](/img/structure/B2770263.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2770266.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2770272.png)